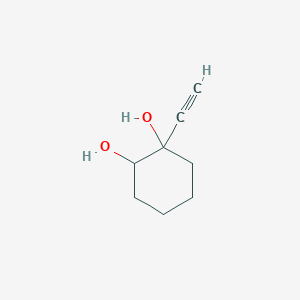![molecular formula C9H18N2O B13946130 1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine CAS No. 91086-23-6](/img/structure/B13946130.png)
1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with two methyl groups and an oxirane (epoxide) ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine can be synthesized through the reaction of 1,2-dimethylpiperazine with epichlorohydrin. The reaction typically occurs under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The epoxide ring in the compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles like amines, thiols, and alcohols; reactions are often conducted in the presence of a base (e.g., sodium hydroxide) and under mild to moderate temperatures.
Major Products:
- Oxidation products: Oxides or hydroxylated derivatives.
- Reduction products: Reduced derivatives with altered functional groups.
- Substitution products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine involves its interaction with molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. This reactivity underlies its potential therapeutic effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine can be compared with other similar compounds, such as:
1-Methyl-4-[(oxiran-2-yl)methyl]piperazine: Similar structure but with one less methyl group, leading to differences in reactivity and biological activity.
1-(2-Methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine: Contains a methoxyphenyl group, which imparts different chemical and biological properties.
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde:
Propiedades
Número CAS |
91086-23-6 |
|---|---|
Fórmula molecular |
C9H18N2O |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1,2-dimethyl-4-(oxiran-2-ylmethyl)piperazine |
InChI |
InChI=1S/C9H18N2O/c1-8-5-11(4-3-10(8)2)6-9-7-12-9/h8-9H,3-7H2,1-2H3 |
Clave InChI |
LMSVVQVJIVHWOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1C)CC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)
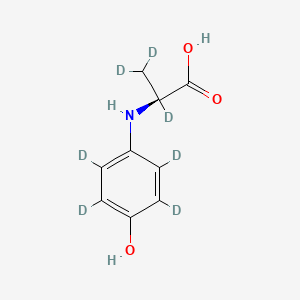
![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)
![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)
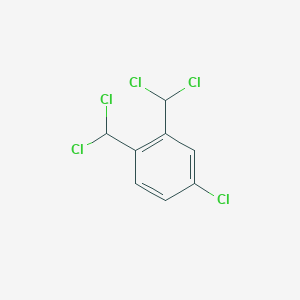
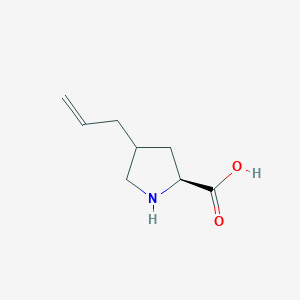
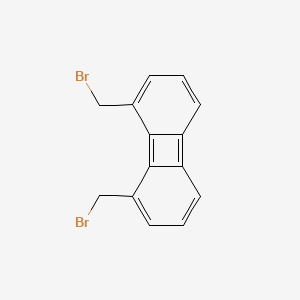
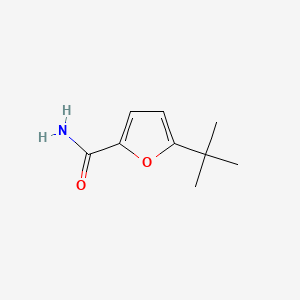
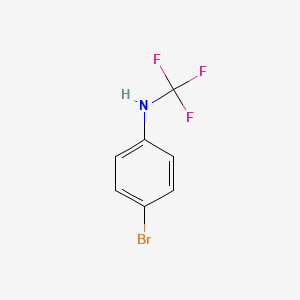
![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
![5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
